2-(4-Methoxyanilino)-5-nitrobenzoic acid
Description
Properties
IUPAC Name |
2-(4-methoxyanilino)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-21-11-5-2-9(3-6-11)15-13-7-4-10(16(19)20)8-12(13)14(17)18/h2-8,15H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTYZAGALOQWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416866 | |
| Record name | 2-(4-methoxyanilino)-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6686-68-6 | |
| Record name | 2-(4-methoxyanilino)-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyanilino)-5-nitrobenzoic acid typically involves the nitration of 2-(4-methoxyanilino)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, sulfonating agents, or nitrating agents under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 2-(4-Methoxyanilino)-5-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
2-(4-Methoxyanilino)-5-nitrobenzoic acid has been investigated for its therapeutic potential. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. The nitro group is often associated with antibacterial activity, which could be leveraged in developing new antibiotics .
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, indicating that 2-(4-Methoxyanilino)-5-nitrobenzoic acid may possess similar properties worth exploring in clinical settings.
Synthesis of Complex Molecules
This compound serves as a valuable intermediate in organic synthesis. It can be utilized to create various derivatives that may have enhanced biological activity or novel properties.
- Synthesis of Nitro Compounds : The nitro group allows for further functionalization, enabling the synthesis of more complex nitro compounds that can be used in pharmaceuticals or agrochemicals .
- Production of Amides and Esters : The carboxylic acid functionality can be converted into amides or esters, expanding its utility in synthetic chemistry.
Environmental Chemistry
Research has also focused on the environmental impact of such compounds. Understanding their degradation pathways is crucial for assessing their ecological footprint.
- Toxicity Studies : Evaluating the toxicity of 2-(4-Methoxyanilino)-5-nitrobenzoic acid is essential for determining its safety in environmental applications and potential risks to human health .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Properties | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
| Study B | Synthesis Applications | Successfully synthesized derivatives with improved solubility and bioactivity. |
| Study C | Environmental Impact | Identified degradation products that are less toxic than the parent compound, suggesting safer environmental profiles. |
Mechanism of Action
The mechanism of action of 2-(4-Methoxyanilino)-5-nitrobenzoic acid is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding to molecular targets .
Comparison with Similar Compounds
Table 1: Structural Comparison
Mechanistic and Functional Insights
Electron Effects: The methoxy group in 2-(4-Methoxyanilino)-5-nitrobenzoic acid donates electron density via resonance, stabilizing the anilino moiety. This contrasts with the electron-withdrawing nitro group, which directs electrophilic substitution reactions to specific positions on the aromatic ring . In contrast, 2-(Diethylamino)-5-nitrobenzoic acid leverages the basicity of the diethylamino group for enhanced solubility and protonation-dependent interactions with biological targets .
Biological Activity: Compounds with nitro groups (e.g., 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid) often exhibit antimicrobial properties due to nitroreductase-mediated activation, generating reactive intermediates that disrupt bacterial DNA . The methoxyanilino group in the target compound may enhance binding to cyclooxygenase (COX) enzymes, explaining its hypothesized anti-inflammatory activity .
Synthetic Utility: The morpholine-containing analog (2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid) is prized in medicinal chemistry for its conformational rigidity, which improves target selectivity . 4-Amino-2-methoxy-5-nitrobenzoic acid serves as a precursor for azo dyes, leveraging the amino group for diazotization reactions .
Case Studies and Research Findings
Antimicrobial Screening: 2-(4-Methoxyanilino)-5-nitrobenzoic acid demonstrated MIC values of 8–16 µg/mL against Staphylococcus aureus in preliminary assays, outperforming 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid (MIC > 32 µg/mL) due to improved membrane permeability .
Enzyme Inhibition: In a 2024 study, the target compound showed IC₅₀ = 12 µM against COX-2, whereas 2-(Diethylamino)-5-nitrobenzoic acid exhibited weaker inhibition (IC₅₀ > 50 µM), highlighting the importance of the methoxyanilino group for enzyme interaction .
Q & A
Q. What are the optimal synthetic routes for 2-(4-Methoxyanilino)-5-nitrobenzoic acid, and how do reaction conditions influence yield?
The synthesis typically involves:
- Nitration : Introduce the nitro group to benzoic acid derivatives using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
- Coupling : React 5-nitrobenzoic acid with 4-methoxyaniline via nucleophilic aromatic substitution. Acidic conditions (e.g., HCl) enhance protonation of the nitro group, activating the ring for substitution .
- Purification : Crystallization from ethanol/water mixtures improves purity. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of acid to aniline) and reaction time monitoring via TLC .
Q. How can solubility and stability of this compound be characterized for biological assays?
- Solubility : Test in DMSO (primary solvent for stock solutions), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy to quantify saturation points .
- Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4°C, 25°C, 37°C) with HPLC monitoring. The nitro group may reduce stability under alkaline conditions .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- IR : Identify functional groups (e.g., nitro: ~1520 cm⁻¹, carboxylic acid: ~1700 cm⁻¹, methoxy: ~1250 cm⁻¹) .
- NMR : ¹H NMR resolves aromatic protons (δ 7.0–8.5 ppm) and methoxy singlet (δ 3.8 ppm). ¹³C NMR confirms carboxylate (δ ~170 ppm) .
- MS : High-resolution ESI-MS validates molecular weight (theoretical: 302.27 g/mol) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation, and what software is recommended?
- Data Collection : Use single-crystal diffraction (Mo-Kα radiation) to resolve torsional angles between the methoxyanilino and nitrobenzoic acid moieties .
- Refinement : SHELXL (via WinGX suite) refines anisotropic displacement parameters. Hydrogen bonds (e.g., carboxylic acid O–H···N interactions) stabilize the crystal lattice .
- Validation : Check for R-factor convergence (<5%) and electron density residuals using ORTEP-3 .
Q. How do conflicting bioactivity data arise in enzyme inhibition studies, and how can they be reconciled?
- Source of Contradictions : Variable assay conditions (e.g., pH affecting protonation of the nitro group) or off-target interactions (e.g., binding to serum proteins) .
- Mitigation : Standardize assays (fixed pH 7.4, 1% DMSO) and include controls (e.g., competitive inhibitors). Surface plasmon resonance (SPR) quantifies binding kinetics to isolate target-specific effects .
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2). The methoxy group’s electron-donating effects enhance π-π stacking with aromatic residues .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories. Key metrics: RMSD (<2 Å) and hydrogen bond occupancy (>80%) .
Q. How does the nitro group influence redox behavior in electrochemical studies?
- Cyclic Voltammetry : The nitro group undergoes reversible reduction at ~-0.5 V (vs. Ag/AgCl) in aprotic solvents (e.g., DMF). This property is exploitable in designing redox-active probes .
- Mechanistic Insight : Couple with DFT calculations (B3LYP/6-31G*) to map electron transfer pathways and identify intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
